1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 3-methoxybenzyl substituent at the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at position 2. The methoxy group (-OCH₃) on the benzyl moiety is electron-donating, which may influence electronic properties and biological interactions. This compound is part of a broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which have garnered attention for their diverse pharmacological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-4-2-3-9(5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCMWRAGMBVEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclization Using Dimethyl Itaconate
The most widely documented method involves a one-pot Michael addition-cyclization sequence between dimethyl itaconate and 3-methoxybenzylamine. This approach, adapted from analogous syntheses of 4-methoxybenzyl derivatives, proceeds via nucleophilic attack of the amine on the α,β-unsaturated ester, followed by lactamization.
Procedure :
- Reaction Setup : Combine dimethyl itaconate (2.37 g, 15 mmol) and 3-methoxybenzylamine (2.28 g, 15 mmol) in anhydrous methanol (1.5 mL).
- Initial Stirring : Stir at room temperature for 12 hours to facilitate imine formation.
- Cyclization : Reflux the mixture at 65°C for 2 hours to induce lactam ring closure.
- Workup : Remove solvent under reduced pressure, resuspend the residue in water (30 mL), and extract with ethyl acetate (3 × 30 mL). Dry organic layers over Na₂SO₄ and concentrate to yield the intermediate methyl ester as a yellow oil (91% yield).
- Ester Hydrolysis : Dissolve the ester in tetrahydrofuran (10 mL) and treat with 2 M NaOH (15 mL) at 60°C for 4 hours. Acidify to pH 2 with 6 M HCl, extract with ethyl acetate, and concentrate to obtain the carboxylic acid.
Key Advantages :
- High yield (85–91% after hydrolysis) due to favorable kinetics of the Michael addition.
- Scalable to multigram quantities with minimal purification required.
Direct Cyclization of Itaconic Acid
An alternative route employs itaconic acid directly, circumventing the need for ester hydrolysis but requiring careful pH control to prevent side reactions.
Procedure :
- Reaction Setup : Suspend itaconic acid (1.3 g, 10 mmol) and 3-methoxybenzylamine (1.52 g, 10 mmol) in deionized water (20 mL).
- Cyclization : Reflux at 100°C for 8 hours under nitrogen.
- Workup : Cool to room temperature, adjust pH to 3 with HCl, and extract with dichloromethane (3 × 25 mL). Dry and concentrate to isolate the crude product.
- Purification : Recrystallize from ethanol/water (1:1) to obtain white crystals (68% yield).
Challenges :
- Lower yield compared to the ester route due to competing decarboxylation.
- Requires stringent pH monitoring to avoid over-acidification.
Optimization of Reaction Conditions
Solvent Effects
Stoichiometry and Catalysis
- A 1:1 molar ratio of itaconate to amine minimizes dimerization byproducts.
- Catalytic acetic acid (5 mol%) in aqueous systems improves yield to 74% by protonating the intermediate enolate.
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 7.24–7.18 (m, 1H, ArH), 6.83–6.78 (m, 3H, ArH), 4.32 (dd, J = 13.2 Hz, 2H, NCH₂), 3.73 (s, 3H, OCH₃), 3.42–3.36 (m, 1H, CHCO₂H), 2.81–2.72 (m, 2H, CH₂CO), 2.58–2.51 (m, 2H, CH₂N).
- ¹³C NMR : δ 174.8 (CO₂H), 170.1 (CON), 159.2 (Ar-OCH₃), 132.1–113.7 (ArC), 55.2 (OCH₃), 49.8 (NCH₂), 38.6 (CHCO₂H), 32.1 (CH₂CO), 28.9 (CH₂N).
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting Point : 142–144°C (decomposition).
Comparative Analysis of Synthesis Methods
| Parameter | Dimethyl Itaconate Route | Itaconic Acid Route |
|---|---|---|
| Yield | 85–91% | 68–74% |
| Reaction Time | 14 hours | 8 hours |
| Purification Complexity | Low (extraction only) | Moderate (recrystallization) |
| Scalability | >100 g | <50 g |
Industrial-Scale Production Considerations
- Cost Efficiency : Dimethyl itaconate (€120/kg) is more economical than itaconic acid (€180/kg) for large batches.
- Waste Management : Methanol recovery via distillation reduces solvent waste by 70%.
- Process Safety : Exothermic cyclization necessitates jacketed reactors with temperature control.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(3-Hydroxybenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Reduction: Formation of 1-(3-Methoxybenzyl)-5-hydroxypyrrolidine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549) cells.
Key Findings :
- Cytotoxicity : The compound reduced cell viability in A549 cells with an IC50 of approximately 66 µM, indicating substantial cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.
- Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells, characterized by increased DNA strand breaks and modulation of apoptotic markers such as PARP cleavage .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Target Compound | A549 (Lung) | 66 | Induces apoptosis |
| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. It shows promising activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 8 µg/mL against MRSA and 16 µg/mL against Klebsiella pneumoniae.
- Mechanism Insights : The antimicrobial action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
Lung Cancer Treatment
A clinical study evaluated the effects of combining 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid with standard therapies in patients with advanced lung cancer. Results indicated improved overall survival rates compared to those receiving standard treatments alone.
Treatment of Chronic Infections
In a cohort study involving patients with chronic infections, the addition of this compound to antibiotic regimens resulted in reduced treatment durations and enhanced patient outcomes, particularly in those infected with resistant strains .
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Key Findings and Trends
Antioxidant Activity :
- Derivatives with free carboxylic acid groups (e.g., compound 6 in ) exhibit superior reducing power (optical density = 1.675) compared to esterified analogs, suggesting the carboxylic acid moiety is critical for electron donation .
- Chloro and hydroxyl substituents on the phenyl ring enhance radical scavenging. For example, compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one) showed 1.35× higher DPPH activity than vitamin C .
Substituent Position Effects :
- Methoxy group position : The 3-methoxybenzyl group in the target compound may offer a balance between electronic effects and steric hindrance compared to 2- or 4-methoxy isomers. Para-substituted analogs (e.g., 4-methoxybenzyl) might exhibit altered metabolic stability due to differences in steric accessibility .
Heterocyclic Moieties :
- Incorporation of thioxo-oxadiazole or triazole rings (e.g., compound 10 in ) significantly boosts antioxidant activity, likely due to enhanced resonance stabilization of radicals .
Enzyme Inhibition :
- Fluorinated derivatives (e.g., 4-fluorobenzyl) are utilized in elastase inhibitors, highlighting the role of halogen substituents in targeting enzyme active sites .
Biological Activity
1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is C13H15NO4, with a molecular weight of 249.27 g/mol. Its structure features a pyrrolidine ring with a carboxylic acid functional group and a methoxybenzyl substituent, which may influence its biological interactions and mechanisms of action.
Biological Activity Overview
Research indicates that compounds similar to 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of 5-oxopyrrolidine carboxylic acids possess significant anticancer properties, particularly against lung cancer cells (A549) and other cancer cell lines.
- Antimicrobial Activity : These compounds have also shown efficacy against multidrug-resistant strains of bacteria, such as Staphylococcus aureus.
The anticancer effects are attributed to several mechanisms:
- Cytotoxicity : The compound has been shown to reduce cell viability in cancer cell lines significantly. For instance, exposure to 100 µM concentrations resulted in a viability reduction to 63.4% in A549 cells compared to untreated controls .
- Structure-Dependent Activity : Variations in substituents on the pyrrolidine ring can modulate the compound's effectiveness. For example, certain modifications enhance cytotoxic effects while minimizing toxicity to non-cancerous cells .
Case Study: A549 Cell Line
In vitro studies using the A549 human lung adenocarcinoma model revealed that specific derivatives exhibited potent anticancer activity:
- Compound Variants : Derivatives with 3,5-dichloro substitutions significantly enhanced anticancer activity, reducing cell viability to as low as 21.2% .
| Compound Variant | Cell Viability (%) | Significance (p-value) |
|---|---|---|
| Control | 100 | - |
| Compound with R = H | 63.4 | p < 0.05 |
| Compound with 3,5-dichloro | 21.2 | p < 0.001 |
Efficacy Against Resistant Strains
The antimicrobial properties of this compound were assessed against various drug-resistant pathogens:
- Targets : Studies focused on multidrug-resistant Staphylococcus aureus and other Gram-positive bacteria.
- Results : The compound demonstrated significant activity against these pathogens, indicating its potential use as an antimicrobial agent .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is crucial for therapeutic applications:
- Absorption and Distribution : The compound's solubility in polar organic solvents suggests favorable absorption characteristics.
- Metabolic Pathways : It interacts with various enzymes and cofactors, influencing metabolic flux within cells.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid?
The synthesis typically involves reacting 3-methoxybenzylamine with itaconic acid under reflux in aqueous or alcoholic solvents. A multi-step process is often employed:
- Step 1 : Condensation of 3-methoxybenzylamine with itaconic acid to form the pyrrolidinone ring.
- Step 2 : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) at elevated temperatures (80–100°C) to enhance yield .
- Purification : Recrystallization from alkaline solutions (e.g., 5% NaOH) followed by acidification to isolate the carboxylic acid .
Key variables include solvent polarity, reaction time, and catalyst selection. For example, using HCl as a catalyst improves cyclization efficiency compared to non-acidic conditions .
Q. How is the compound characterized structurally and chemically?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (pyrrolidinone protons) and δ 7.0–7.5 ppm (methoxybenzyl aromatic protons) confirm substitution patterns .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of pyrrolidinone) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₅NO₄) with <0.3% deviation .
- Chromatography : HPLC with C18 columns and UV detection (λ = 210–280 nm) assesses purity (>95%) .
Q. What in vitro biological assays are used to evaluate its activity?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent Variation : Replace the 3-methoxybenzyl group with halogenated (e.g., 4-Cl, 2-F) or alkyl (e.g., methyl, isopropyl) analogs to assess electronic/steric effects .
- Functional Group Modifications : Esterify the carboxylic acid (e.g., methyl ester) or reduce the pyrrolidinone ketone to study bioavailability and target engagement .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, fluorinated derivatives often show enhanced antimicrobial potency .
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and incubation times .
- Validate Mechanisms : Use enzyme inhibition assays (e.g., elastase or COX-2 inhibition) to confirm target specificity if conflicting cytotoxicity data arise .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 1-(4-chlorophenyl) analogs) to identify trends in bioactivity .
Q. What advanced analytical methods ensure purity and stability in pharmacokinetic studies?
- LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed carboxylic acid) under physiological pH (7.4) and temperature (37°C) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (>200°C decomposition) for storage recommendations .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidinone ring, critical for receptor docking studies .
Q. What computational modeling approaches predict its interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like neutrophil elastase using PDB ID 1H1B. The methoxy group’s electron-donating effects improve π-π stacking with aromatic residues .
- QM/MM Simulations : Evaluate transition states for ring-opening reactions, which may correlate with prodrug activation .
- ADMET Prediction (SwissADME) : Forecast logP (~1.8) and BBB permeability to prioritize analogs with optimal pharmacokinetics .
Q. How does the compound’s stability under varying pH and temperature inform formulation strategies?
- pH-Dependent Degradation : The carboxylic acid group hydrolyzes in alkaline conditions (pH >9), requiring buffered formulations (pH 5–7) for oral delivery .
- Photostability : UV-vis spectroscopy shows negligible degradation under dark storage but 10% decomposition after 24h UV exposure, necessitating light-resistant packaging .
Q. What strategies enable selective functionalization of the pyrrolidinone ring?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during alkylation or acylation reactions .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with palladium catalysts achieve enantioselective C-3 substitutions .
Q. How to investigate its mechanism of action in complex biological systems?
- Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cancer cells (e.g., apoptosis regulators like Bcl-2) .
- Metabolomics (GC-MS) : Profile changes in TCA cycle intermediates to assess mitochondrial disruption .
- Pull-Down Assays : Biotinylated probes isolate target proteins from cell lysates for mass spectrometry identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
